[(E)-3-bromoprop-1-enyl] acetate
Description
[(E)-3-Bromoprop-1-enyl] acetate is an aliphatic ester characterized by a brominated propenyl chain and an acetate functional group. The compound’s structure combines a reactive allylic bromide with an ester group, enabling participation in elimination, substitution, and polymerization reactions. It is likely used in organic synthesis as an intermediate for generating complex molecules or polymers, though specific industrial applications require further exploration.
Properties
IUPAC Name |
[(E)-3-bromoprop-1-enyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPZBCGMCATWNR-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C=C/CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4957-34-0 | |
| Record name | 3-bromoprop-1-en-1-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3-bromoprop-1-enyl] acetate typically involves the reaction of 3-bromoprop-1-ene with acetic anhydride or acetyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{3-bromoprop-1-ene} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
[(E)-3-bromoprop-1-enyl] acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different products.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution: Formation of 3-hydroxyprop-1-ene.
Addition: Formation of 1,2-dibromopropane or 1-bromo-2-chloropropane.
Hydrolysis: Formation of 3-bromoprop-1-en-1-ol and acetic acid.
Scientific Research Applications
[(E)-3-bromoprop-1-enyl] acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-3-bromoprop-1-enyl] acetate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bond in the compound play a crucial role in its chemical behavior. The compound can interact with molecular targets through substitution and addition reactions, leading to the formation of different products.
Comparison with Similar Compounds
Structural and Functional Overview
The compound features:
- Bromine substituent : Positioned at the β-carbon of the propenyl chain, enhancing electrophilicity and enabling nucleophilic substitution or elimination (e.g., forming conjugated dienes).
- Acetate group : Provides ester functionality, which can hydrolyze to a carboxylic acid under acidic or basic conditions.
- (E)-configuration : Ensures spatial arrangement critical for regioselective reactions .
Comparison with Esters of Brominated Alkenes
| Compound Name | Key Structural Differences | Reactivity/Applications | Reference |
|---|---|---|---|
| Ethyl 3-(3-bromophenyl)propanoate | Aromatic bromine substituent | Bioactive precursor; altered solubility due to phenyl group | |
| [(1E)-3-Bromoprop-1-en-1-yl]boronic acid | Boronic acid instead of acetate | Suzuki-Miyaura cross-coupling reactions | |
| [(E)-3-Bromoprop-1-enyl] acetate | Aliphatic bromide + acetate | Hydrolysis to acrylic acid derivatives; potential monomer | — |
Key Insight : Unlike aromatic brominated esters, this compound’s aliphatic chain favors elimination reactions (e.g., dehydrohalogenation) over electrophilic aromatic substitution. Its ester group differentiates it from boronic acid derivatives, limiting use in metal-catalyzed couplings but enabling ester-specific transformations .
Comparison with Vinyl Acetate and Related Esters
Key Insight : The bromine in this compound introduces additional reactivity compared to vinyl acetate. While vinyl acetate predominantly undergoes radical polymerization , the bromoacetate may participate in step-growth polymerization or serve as a Michael acceptor in nucleophilic additions.
Comparison with Aromatic Bromopropenyl Compounds
| Compound Name | Substituents | Applications | Reference |
|---|---|---|---|
| 1-[(1E)-3-Bromoprop-1-en-1-yl]-4-nitrobenzene | Nitro group on aromatic ring | Electrophilic aromatic substitution | |
| (2E)-3-(3-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Bromine + nitro on aryl | Anticancer/antimicrobial activity | |
| This compound | Aliphatic chain + acetate | Intermediate for aliphatic systems | — |
Key Insight : Aromatic bromopropenyl compounds exhibit bioactivity due to planar aromatic systems , whereas the aliphatic nature of this compound prioritizes synthetic versatility over direct biological interactions.
Biological Activity
[(E)-3-bromoprop-1-enyl] acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and organic chemistry. This article explores its synthesis, biological activities, and relevant case studies.
Chemical Structure and Synthesis
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C5H7BrO2
- Molecular Weight : 195.01 g/mol
The compound can be synthesized via various methods, including the reaction of bromopropylene with acetic anhydride or acetyl chloride in the presence of a base. This process typically yields good purity and can be optimized for higher yields by adjusting reaction conditions such as temperature and solvent.
Antimicrobial Properties
Studies have indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing significant inhibition zones in disc diffusion assays. For instance, it demonstrated effectiveness against Candida albicans with an inhibition diameter ranging from 20 to 26 mm depending on concentration .
Cytotoxicity
Cytotoxic evaluations reveal that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. A recent study highlighted its cytotoxic effects on KB (human oral cancer) and P388 (mouse lymphocytic leukemia) cells, with IC50 values reported at 50 ng/mL and 250 ng/mL, respectively .
Case Studies
- Cytotoxicity in Cancer Research :
- Antifungal Activity :
Research Findings
A comprehensive analysis of the biological activity of this compound reveals the following key findings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
